molecular formula C38H36Cl2N6O10S2 B14119339 Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl

Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl

Numéro de catalogue: B14119339
Poids moléculaire: 871.8 g/mol
Clé InChI: CYLLZCQTBKRWBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rivaroxaban Pseudodimer is a synthetic compound derived from Rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Rivaroxaban Pseudodimer involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

    Formation of the oxazolidinone ring: This is achieved through the reaction of an appropriate amine with a carbonyl compound under acidic conditions.

    Coupling with thiophene derivative: The oxazolidinone intermediate is then coupled with a thiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final dimerization step: The resulting compound undergoes a dimerization reaction under controlled conditions to form the Rivaroxaban Pseudodimer.

Industrial Production Methods: Industrial production of Rivaroxaban Pseudodimer follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and dimerization steps, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Rivaroxaban Pseudodimer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Applications De Recherche Scientifique

Rivaroxaban Pseudodimer has several scientific research applications, including:

    Chemistry: Used as a model compound for studying dimerization reactions and the behavior of oxazolidinone derivatives.

    Biology: Investigated for its potential effects on cellular pathways involving Factor Xa.

    Medicine: Explored as a potential anticoagulant with improved pharmacokinetic properties compared to Rivaroxaban.

    Industry: Utilized in the development of novel drug delivery systems and formulations.

Mécanisme D'action

Rivaroxaban Pseudodimer exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Rivaroxaban but may offer enhanced stability and bioavailability.

Comparaison Avec Des Composés Similaires

    Rivaroxaban: The parent compound, a direct Factor Xa inhibitor.

    Apixaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.

    Dabigatran: A direct thrombin inhibitor used as an anticoagulant.

Comparison:

    Rivaroxaban Pseudodimer vs. Rivaroxaban: The pseudodimer may offer improved pharmacokinetic properties and stability.

    Rivaroxaban Pseudodimer vs. Apixaban: Both inhibit Factor Xa, but the pseudodimer may have different binding affinities and bioavailability.

    Rivaroxaban Pseudodimer vs. Dabigatran: While Dabigatran inhibits thrombin, the pseudodimer targets Factor Xa, offering a different mechanism of action.

Rivaroxaban Pseudodimer stands out due to its potential for enhanced stability and bioavailability, making it a promising candidate for further research and development in anticoagulant therapy.

Propriétés

Formule moléculaire

C38H36Cl2N6O10S2

Poids moléculaire

871.8 g/mol

Nom IUPAC

5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)

Clé InChI

CYLLZCQTBKRWBP-UHFFFAOYSA-N

SMILES canonique

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.